4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Description
Properties
CAS No. |
141233-20-7 |
|---|---|
Molecular Formula |
C10H10N2O4S |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c1-7-6-10(11-16-7)12-17(14,15)9-4-2-8(13)3-5-9/h2-6,13H,1H3,(H,11,12) |
InChI Key |
RLFQVIBCZPHHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hydroxy and methylisoxazole groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
a) 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (Sulfamethoxazole, SMX)
- Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
- Activity : SMX is a clinically used antibiotic targeting dihydropteroate synthase in bacteria. It exhibits broad-spectrum activity against Gram-positive and Gram-negative pathogens .
- Synthesis: Prepared via condensation of 4-aminobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine. Yields >80% under optimized conditions .
- Physicochemical Properties: Higher solubility in water compared to the hydroxyl derivative due to the amino group’s basicity.
b) 4-Methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structure : Features a methyl (-CH₃) group instead of hydroxyl.
- Crystallography : The methyl group induces steric effects, resulting in dihedral angles of 81.27° (A/B), 9.12° (A/C), and 76.01° (B/C) between planar rings. These angles differ significantly from the hydroxyl derivative, which has smaller dihedral distortions due to hydrogen bonding .
- Synthesis: Synthesized via reaction of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with p-toluenesulfonyl chloride at pH 8–9, yielding 70–85% .
c) Halogenated Derivatives (e.g., 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)
Modifications to the Sulfonamide Linker
a) N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
- Structure : Replaces the hydroxyl group with a benzamide moiety.
- Synthesis : Microwave-assisted synthesis achieves 97% yield, significantly higher than traditional reflux methods (50–88%) .
b) 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Heterocyclic Ring Variations
a) 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structure : Schiff base formation with 2,3-dihydroxybenzaldehyde.
- Crystallography : Forms 1D polymeric chains via O–H⋯O and N–H⋯N hydrogen bonds, with π-π interactions (3.7928 Å) stabilizing the crystal lattice. These interactions are absent in the hydroxyl derivative .
- Activity : Metal complexes of this derivative show enhanced antimicrobial activity (MIC = 4 µg/mL against S. aureus) .
b) 4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate
Comparative Data Tables
Research Findings and Implications
- Hydrogen Bonding vs. Lipophilicity: Hydroxyl and amino derivatives exhibit higher solubility but lower membrane permeability than methyl or halogenated analogs.
- Crystal Engineering : Planar distortions and hydrogen-bonding networks in the hydroxyl derivative favor stable crystal packing, critical for formulation stability .
- Therapeutic Potential: Benzamide and phthalimide derivatives show promise as targeted anticancer agents, while SMX remains a cornerstone in antibiotic therapy .
Biological Activity
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.
The compound has the following chemical structure:
- Molecular Formula : C10H10N2O4S
- Molecular Weight : 246.26 g/mol
- CAS Number : 10106336
Synthesis
The synthesis of 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base. The reaction conditions are optimized to yield high purity and yield of the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides, including 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | 6.72 | E. coli |
| 6.63 | S. aureus | |
| 6.45 | S. typhi | |
| 16.69 | C. albicans |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vivo studies have shown that derivatives can significantly reduce inflammation in animal models, as indicated by a reduction in carrageenan-induced paw edema.
The biological activity of 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be attributed to its ability to inhibit key enzymes involved in inflammatory and microbial processes:
- Carbonic Anhydrase Inhibition : The compound acts as a selective inhibitor of carbonic anhydrase II, which is crucial in regulating pH and fluid balance in tissues.
- Disruption of Bacterial Cell Wall Synthesis : By interfering with the synthesis pathways of bacterial cell walls, the compound exhibits bactericidal activity.
Study on Antimicrobial Efficacy
A study published in Research Results in Pharmacology evaluated the antimicrobial efficacy of various sulfonamides, including 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. The findings highlighted its potent activity against Salmonella typhi and Candida albicans, with significant reductions in colony-forming units (CFUs) observed at concentrations as low as 50 ppm .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory properties of related sulfonamides revealed that compounds similar to 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide significantly inhibited edema formation in rat models . The study concluded that these compounds might serve as potential therapeutic agents for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
